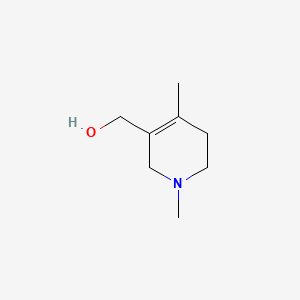
1H-Imidazo(1,2-a)(1,4)benzodiazepin-1-one, 2,4-dihydro-8-chloro-2-((4-ethyl-1-piperazinyl)methylene)-6-(2-fluorophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Imidazo(1,2-a)(1,4)benzodiazepin-1-one, 2,4-dihydro-8-chloro-2-((4-ethyl-1-piperazinyl)methylene)-6-(2-fluorophenyl)- is a complex organic compound that belongs to the class of benzodiazepines. Benzodiazepines are known for their wide range of applications in medicinal chemistry, particularly as central nervous system agents. This compound, with its unique structural features, may exhibit distinct pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazo(1,2-a)(1,4)benzodiazepin-1-one derivatives typically involves multi-step organic reactions. The process may start with the formation of the imidazo ring, followed by the introduction of the benzodiazepine core. Key steps may include:
Cyclization reactions: Formation of the imidazo ring.
Substitution reactions: Introduction of the chloro and fluorophenyl groups.
Condensation reactions: Attachment of the piperazinyl moiety.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and crystallization may be employed for purification.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Imidazo(1,2-a)(1,4)benzodiazepin-1-one derivatives can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms.
Reduction: Removal of oxygen or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted benzodiazepines.
Applications De Recherche Scientifique
Chemistry: As intermediates in organic synthesis.
Biology: As probes for studying biological processes.
Medicine: Potential therapeutic agents for treating anxiety, insomnia, and other CNS disorders.
Industry: Used in the development of new materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of benzodiazepines typically involves modulation of the gamma-aminobutyric acid (GABA) receptor. This compound may bind to the GABA receptor, enhancing the inhibitory effects of GABA and leading to sedative, anxiolytic, and anticonvulsant effects. The specific molecular targets and pathways involved would depend on the compound’s structure and functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic properties.
Lorazepam: Another benzodiazepine used for its sedative effects.
Clonazepam: Known for its anticonvulsant properties.
Uniqueness
1H-Imidazo(1,2-a)(1,4)benzodiazepin-1-one derivatives may exhibit unique pharmacological profiles due to their distinct structural features, such as the presence of the imidazo ring and specific substituents like the chloro and fluorophenyl groups.
Propriétés
Numéro CAS |
61197-82-8 |
|---|---|
Formule moléculaire |
C24H23ClFN5O |
Poids moléculaire |
451.9 g/mol |
Nom IUPAC |
(2E)-8-chloro-2-[(4-ethylpiperazin-1-yl)methylidene]-6-(2-fluorophenyl)-4H-imidazo[1,2-a][1,4]benzodiazepin-1-one |
InChI |
InChI=1S/C24H23ClFN5O/c1-2-29-9-11-30(12-10-29)15-20-24(32)31-21-8-7-16(25)13-18(21)23(27-14-22(31)28-20)17-5-3-4-6-19(17)26/h3-8,13,15H,2,9-12,14H2,1H3/b20-15+ |
Clé InChI |
LCBKGTTXCMJOJY-HMMYKYKNSA-N |
SMILES isomérique |
CCN1CCN(CC1)/C=C/2\C(=O)N3C(=N2)CN=C(C4=C3C=CC(=C4)Cl)C5=CC=CC=C5F |
SMILES canonique |
CCN1CCN(CC1)C=C2C(=O)N3C(=N2)CN=C(C4=C3C=CC(=C4)Cl)C5=CC=CC=C5F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


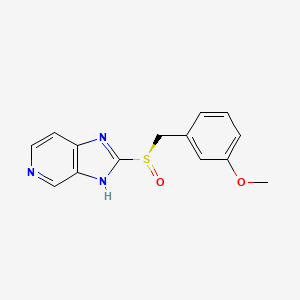

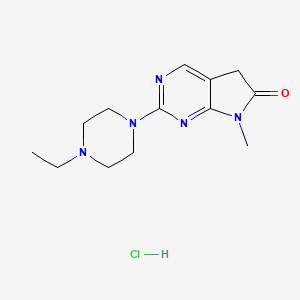
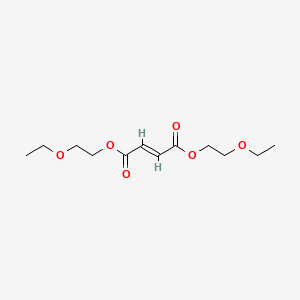
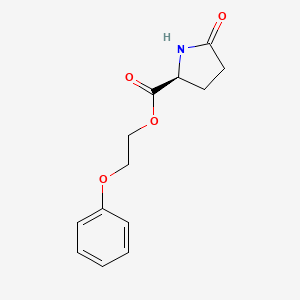


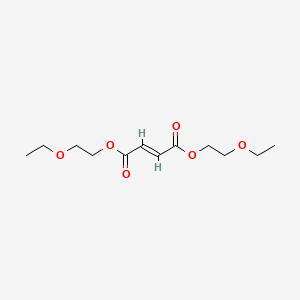
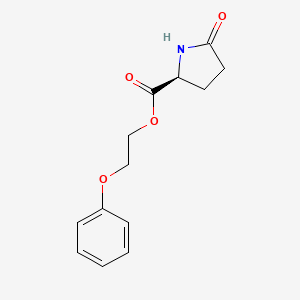
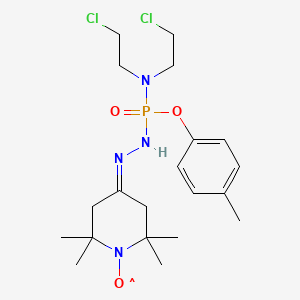
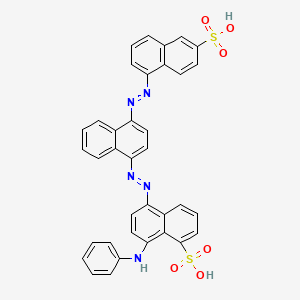

![9,9-Bis[2-(2-methoxyethoxy)ethoxy]-N-methyl-2,5,8-trioxa-9-siladodecan-12-amine](/img/structure/B12702795.png)
